molecular formula C23H33NOSi B1604413 (R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine CAS No. 1100289-57-3

(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine

Cat. No. B1604413
CAS RN: 1100289-57-3
M. Wt: 367.6 g/mol
InChI Key: IBZUYVBRWOKYBZ-JOCHJYFZSA-N
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Description

(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine, also known as (R)-2-DPMP, is a chiral building block used in synthetic organic chemistry. It is a versatile and important building block for the synthesis of many compounds, including natural products and pharmaceuticals. It is a highly useful reagent for asymmetric synthesis due to its high enantioselectivity. (R)-2-DPMP is a chiral pyrrolidine derivative with a diphenylmethyl ester group. It has a wide range of applications in the synthesis of pharmaceuticals, natural products, and other compounds.

Scientific Research Applications

Organocatalysis

®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine: is used as an organocatalyst in various chemical reactions . Its structure, which includes a pyrrolidine ring, is conducive to catalyzing asymmetric synthesis processes. This compound can facilitate the formation of chiral centers, making it valuable for producing pharmaceuticals that require specific stereochemistry.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a chiral auxiliary or chiral catalyst . It’s particularly useful in the synthesis of enantiomerically pure substances, which are crucial for drugs that target specific receptors or enzymes within the body.

Materials Science

The compound finds applications in materials science, particularly in the development of novel solvents and advanced materials . Its unique chemical properties can influence the solubility and stability of other compounds, which is essential in creating new materials with desired characteristics.

Organic Semiconductors

®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine: may be involved in the synthesis of organic semiconductors . These semiconductors are used in a variety of electronic devices, and the compound’s role could be pivotal in improving their efficiency and performance.

Ionic Liquids

This compound’s derivatives could be used in the formulation of ionic liquids . Ionic liquids have remarkable properties such as low volatility and high thermal stability, making them suitable for use as electrolytes in batteries and other energy storage devices.

Lithium-Ion Batteries

In the context of lithium-ion batteries, ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine and its derivatives might be used to enhance the performance of electrolytes . The compound could contribute to the stability and conductivity of the electrolyte, leading to batteries with longer life cycles and higher capacities.

Polymer Research

Lastly, the compound is significant in polymer research . It can act as a polymerization catalyst or be incorporated into polymers to modify their properties. This is particularly useful in creating specialized polymers for medical devices, coatings, and high-performance materials.

properties

IUPAC Name

[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUYVBRWOKYBZ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648960
Record name (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine

CAS RN

1100289-57-3
Record name (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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